

A Technical Guide to 1-(tert-Butoxycarbonyl)indoline-3-carboxylic Acid

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Compound of Interest

Compound Name: 1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid

Cat. No.: B057459

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Abstract: This document provides a comprehensive technical overview of **1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid**, a key heterocyclic building block for professionals in pharmaceutical research and organic synthesis. It details the compound's chemical properties, a representative synthetic protocol, its applications in medicinal chemistry, and essential safety information. The inclusion of a detailed experimental workflow and structured data tables is intended to support advanced research and development activities.

Chemical Identity and Properties

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is a derivative of indoline, a saturated bicyclic heteroamine. The molecule features a carboxylic acid group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen. This Boc group is crucial in synthetic chemistry, as it deactivates the nitrogen, preventing it from participating in unwanted side reactions while enabling selective modifications elsewhere on the molecule.

Synonyms: N-Boc-indoline-3-carboxylic acid, 1-Boc-indoline-3-carboxylic acid **CAS Number:** 177201-79-5^[1]

Quantitative physicochemical data, based on the closely related isomer 1-(tert-butoxycarbonyl)indoline-7-carboxylic acid, are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₇ NO ₄	[2]
Molecular Weight	263.29 g/mol	[2]
Appearance	Off-white solid	[2]
Melting Point	182 °C (decomposes)	
Storage Temperature	-20°C, sealed, away from moisture	[3]

Synthesis Protocol and Workflow

The most direct synthesis of **1-(tert-butoxycarbonyl)indoline-3-carboxylic acid** involves the N-protection of the parent compound, indoline-3-carboxylic acid, using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.

Experimental Protocol: N-Boc Protection of Indoline-3-carboxylic Acid

Objective: To synthesize **1-(tert-butoxycarbonyl)indoline-3-carboxylic acid** from indoline-3-carboxylic acid.

Reagents and Materials:

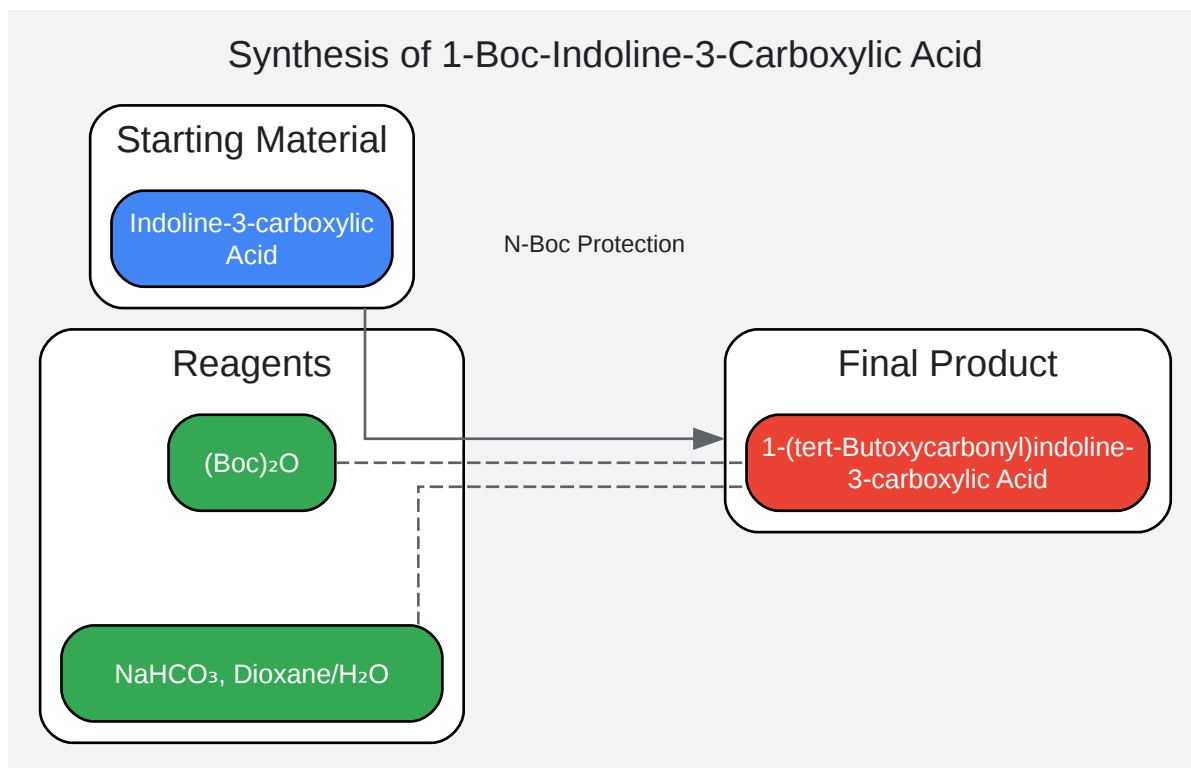
- Indoline-3-carboxylic acid (1 equivalent)
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
- Sodium bicarbonate (NaHCO₃) (2.5 equivalents)
- Solvent: 1,4-Dioxane and Water (e.g., 1:1 mixture)
- Ethyl acetate (for extraction)
- 1 M Hydrochloric acid (HCl) (for acidification)

- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4) (for drying)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- **Dissolution:** Suspend indoline-3-carboxylic acid in a 1:1 mixture of dioxane and water in a round-bottom flask.
- **Base Addition:** Add sodium bicarbonate to the suspension and stir until the solid dissolves, forming the sodium salt of the carboxylic acid.
- **Boc Anhydride Addition:** Add di-tert-butyl dicarbonate to the reaction mixture.
- **Reaction:** Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup (Quenching):** Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
- **Washing:** Wash the remaining aqueous solution with ethyl acetate to remove any unreacted $(\text{Boc})_2\text{O}$ and other non-polar impurities. Discard the organic layer.
- **Acidification:** Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 using 1 M HCl. The product should precipitate as a solid.
- **Extraction:** Extract the acidified aqueous layer three times with ethyl acetate.
- **Drying and Concentration:** Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** If necessary, purify the crude solid by recrystallization or column chromatography to obtain pure **1-(tert-butoxycarbonyl)indoline-3-carboxylic acid**.

Synthetic Workflow Diagram



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A plausible synthetic pathway for the target compound.

Applications in Drug Discovery and Organic Synthesis

The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. **1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid** serves as a valuable intermediate for accessing novel derivatives with therapeutic potential.

- **Pharmaceutical Intermediate:** It is a key building block for synthesizing more complex molecules, particularly in the development of novel drugs targeting neurological disorders.[2] The carboxylic acid handle allows for amide bond formation, while the Boc-protected nitrogen ensures stability during these transformations.
- **Scaffold for Biologically Active Molecules:** The indoline core is associated with a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] This compound provides a convenient entry point for exploring these activities.

- **Structure-Activity Relationship (SAR) Studies:** In drug design, this molecule is used to systematically modify the indoline structure, helping researchers understand how chemical changes affect a compound's biological efficacy and safety profile.^[2]
- **Role of the Boc Group:** The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable under a wide variety of reaction conditions but can be easily removed under acidic conditions. This feature is essential for multi-step synthetic campaigns where precise control over reactivity is required.^[2]

Safety and Handling

While specific hazard data for **1-(tert-butoxycarbonyl)indoline-3-carboxylic acid** is limited, information from closely related analogs provides a basis for safe handling protocols. The data below is derived from the corresponding indole derivative and the 7-carboxylic acid indoline isomer.

Hazard Class	GHS Code	Description	Source Compound
Skin Corrosion/Irritation	H315	Causes skin irritation	Indole Analog ^[4]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	Indole Analog ^[4]
Skin Sensitization	H317	May cause an allergic skin reaction	Indoline-7-COOH
Respiratory Irritation	H335	May cause respiratory irritation	Indole Analog ^[4]
Hazardous to Aquatic Life	H400	Very toxic to aquatic life	Indoline-7-COOH

Recommended Handling Procedures:

- **Personal Protective Equipment (PPE):** Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Use a dust mask or work in a ventilated hood to avoid inhalation.

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
- **Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

1-(tert-Butoxycarbonyl)indoline-3-carboxylic acid is a strategically important molecule for chemical and pharmaceutical research. Its pre-protected nitrogen and reactive carboxylic acid group make it an ideal starting material for the synthesis of diverse indoline derivatives. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel therapeutics and complex organic molecules.

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